REACTION_CXSMILES
|
C([N:3]([CH2:6][CH3:7])CC)C.[C:8](Cl)([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.CS(Cl)(=O)=O>C(Cl)Cl>[C:8]([N:3]1[CH2:6][CH2:7]1)([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1
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Name
|
|
Quantity
|
3.55 mL
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Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
|
Quantity
|
5.55 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)Cl
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Name
|
|
Quantity
|
3.6 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.97 mL
|
Type
|
reactant
|
Smiles
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CS(=O)(=O)Cl
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
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Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was warmed to room temperature
|
Type
|
STIRRING
|
Details
|
stirring for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
stirring the resulting mixture for 1 h at 0° C.
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
for 22 h at room temperature
|
Duration
|
22 h
|
Type
|
CUSTOM
|
Details
|
The reaction was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between diethyl ether (200 mL) and water (200 mL)
|
Type
|
WASH
|
Details
|
The organic phase was washed with water (200 mL)
|
Type
|
EXTRACTION
|
Details
|
the combined aqueous phases were extracted with diethyl ether (200 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water (100 mL), saturated NaCl (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified on silica gel (1/1-hexane/CH2Cl2)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.84 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 105.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |